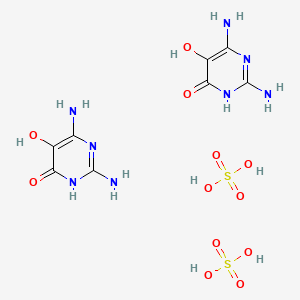
DivicineSulfate(2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of divicine involves a three-step process:
Removal of the benzyl group: The benzyl group of 2-amino-5-benzyloxy-4-hydroxypyrimidine is removed by acid hydrolysis, yielding 2-amino-4,5-dihydroxypyrimidine.
Treatment with nitrous acid: This intermediate is then treated with nitrous acid to yield the slightly soluble orange product 2-amino-6-nitrosopyrimidine-4,5-diol.
Reduction with sodium dithionite: The final step involves reducing the product with sodium dithionite to yield divicine.
Industrial Production Methods
Industrial production methods for divicine sulfate are not well-documented in the literature. the synthesis of divicine itself can be scaled up using the aforementioned synthetic routes.
化学反応の分析
Types of Reactions
Divicine undergoes several types of chemical reactions, including:
Reduction: Divicine can be reduced using reagents such as sodium dithionite.
Substitution: Divicine reacts with aqueous ammonia in the presence of atmospheric oxygen to form aminohydroxy-sym-triazinecarboxylic acid.
Common Reagents and Conditions
Oxidation: Oxygen, alkaline solutions.
Reduction: Sodium dithionite.
Substitution: Aqueous ammonia, atmospheric oxygen.
Major Products Formed
Oxidation: Various oxidized products depending on the conditions.
Reduction: Divicine.
Substitution: Aminohydroxy-sym-triazinecarboxylic acid.
科学的研究の応用
Divicine sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its hemotoxic properties and its role in favism.
Medicine: Research into its effects on glucose-6-phosphate dehydrogenase deficiency and potential therapeutic applications.
作用機序
The mechanism of action of divicine sulfate involves its interaction with molecular targets and pathways related to oxidative stress and hemolysis. Divicine is known to produce reactive oxygen species, leading to oxidative damage in red blood cells, which is particularly harmful in individuals with glucose-6-phosphate dehydrogenase deficiency .
類似化合物との比較
Similar Compounds
Vicine: An inactive β-glucoside precursor of divicine found in fava beans.
2,6-Diamino-4,5-pyrimidinediol: Another derivative of divicine with similar properties.
Uniqueness
Divicine sulfate is unique due to its potent oxidative properties and its specific role in inducing hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency. Its ability to produce reactive oxygen species sets it apart from other similar compounds .
特性
分子式 |
C8H16N8O12S2 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.2H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;2*1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);2*(H2,1,2,3,4) |
InChIキー |
WARDHINVUKOWCQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















